molecular formula C16H15ClN2O B11308455 5-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

Katalognummer: B11308455
Molekulargewicht: 286.75 g/mol
InChI-Schlüssel: PCQKESFDUPWQRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-1H-benzodiazole and 4-ethylphenol.

    Etherification Reaction: The 4-ethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, to form 4-ethylphenoxy methyl ether.

    Coupling Reaction: The 5-chloro-1H-benzodiazole is then coupled with the 4-ethylphenoxy methyl ether under basic conditions, typically using a base like potassium carbonate, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole may involve optimized reaction conditions, such as:

    Catalysts: The use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Wirkmechanismus

The mechanism of action of 5-chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

    Receptor Binding: It may bind to specific receptors, triggering signaling cascades that result in physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-methyl-4-isothiazolin-3-one
  • N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

5-Chloro-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C16H15ClN2O

Molekulargewicht

286.75 g/mol

IUPAC-Name

6-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-2-11-3-6-13(7-4-11)20-10-16-18-14-8-5-12(17)9-15(14)19-16/h3-9H,2,10H2,1H3,(H,18,19)

InChI-Schlüssel

PCQKESFDUPWQRY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.